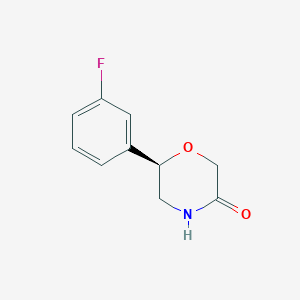
(6r)-6-(3-Fluorophenyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6r)-6-(3-Fluorophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H11FN2O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6r)-6-(3-Fluorophenyl)morpholin-3-one typically involves the reaction of 3-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(6r)-6-(3-Fluorophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(6r)-6-(3-Fluorophenyl)morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6r)-6-(3-Fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Amino-3-fluorophenyl)morpholin-3-one
- 6-(4-Fluorophenyl)morpholin-3-one
Uniqueness
(6r)-6-(3-Fluorophenyl)morpholin-3-one is unique due to its specific stereochemistry and the position of the fluorophenyl group, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Propriétés
Numéro CAS |
920801-78-1 |
|---|---|
Formule moléculaire |
C10H10FNO2 |
Poids moléculaire |
195.19 g/mol |
Nom IUPAC |
(6R)-6-(3-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m0/s1 |
Clé InChI |
JYIFPQVJCIEQSM-VIFPVBQESA-N |
SMILES isomérique |
C1[C@H](OCC(=O)N1)C2=CC(=CC=C2)F |
SMILES canonique |
C1C(OCC(=O)N1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


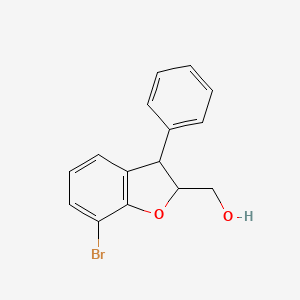
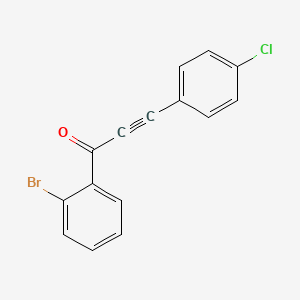
![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea](/img/structure/B15172424.png)
![Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate](/img/structure/B15172430.png)
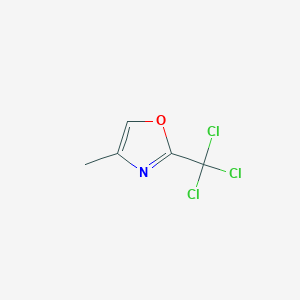
![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)
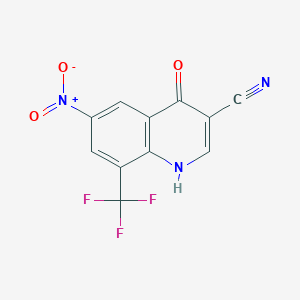

![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
![4-[(2R)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B15172468.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15172475.png)
![9-(4-Bromophenyl)-6-(2-hydroxyethyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B15172478.png)
